molecular formula C32H24ClN3O2 B11589209 4-chloro-N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]benzamide

4-chloro-N-[3-cyano-1-(4-methoxybenzyl)-4,5-diphenyl-1H-pyrrol-2-yl]benzamide

Cat. No.: B11589209
M. Wt: 518.0 g/mol
InChI Key: BDJADILVIBCUAD-UHFFFAOYSA-N
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Description

4-Chloro-N-{3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-diphenyl-1H-pyrrol-2-yl}benzamide is a complex organic compound featuring a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-diphenyl-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-diphenyl-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Chloro-N-{3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-diphenyl-1H-pyrrol-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-diphenyl-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses .

Properties

Molecular Formula

C32H24ClN3O2

Molecular Weight

518.0 g/mol

IUPAC Name

4-chloro-N-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-diphenylpyrrol-2-yl]benzamide

InChI

InChI=1S/C32H24ClN3O2/c1-38-27-18-12-22(13-19-27)21-36-30(24-10-6-3-7-11-24)29(23-8-4-2-5-9-23)28(20-34)31(36)35-32(37)25-14-16-26(33)17-15-25/h2-19H,21H2,1H3,(H,35,37)

InChI Key

BDJADILVIBCUAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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